Henicosa-6,9,12,15,18-pentaynoic acid
Description
Properties
IUPAC Name |
henicosa-6,9,12,15,18-pentaynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2,5,8,11,14,17-20H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNMRYLHBIALLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkyne Coupling Strategy
This approach leverages palladium-catalyzed Sonogashira couplings to iteratively extend the carbon chain. The carboxylic acid group is typically protected as an ethyl ester to prevent side reactions.
Key Steps :
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Protection : Ethyl ester formation using ethyl chloride and a base.
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Coupling : Sequential addition of propargyl units via Sonogashira reactions.
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Deprotection : Hydrolysis of the ester to regenerate the carboxylic acid.
Stepwise Alkyne Coupling Approach
Sonogashira Coupling Mechanism
The Sonogashira reaction, employing Pd(PPh₃)₄ and CuI as catalysts, facilitates carbon-carbon bond formation between terminal alkynes and aryl/alkyl halides. For this compound, this method enables precise placement of triple bonds.
Example Synthesis :
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Initial Segment : Ethyl 6-hexynoate is prepared by coupling propargyl bromide with ethyl 4-bromobutanoate.
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Iterative Coupling : Subsequent reactions with propargyl bromide derivatives extend the chain, introducing triple bonds at positions 9, 12, 15, and 18.
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Final Deprotection : The ethyl ester is hydrolyzed using NaOH in ethanol/water to yield the carboxylic acid.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, CuI, Et₃N | THF | 60°C | 78 |
| 2 | Pd(PPh₃)₄, CuI, Et₃N | DMF | 70°C | 65 |
| 3 | NaOH, H₂O/EtOH | - | Reflux | 92 |
Challenges in Multi-Step Coupling
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Steric Hindrance : Bulky intermediates reduce coupling efficiency beyond three triple bonds.
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Purification : Chromatographic separation is required after each step to isolate desired regioisomers.
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Catalyst Degradation : Pd leaching occurs in prolonged reactions, necessitating excess catalyst.
Oxidation of Alcohol Precursors
Synthesis of Henicosa-6,9,12,15,18-pentayn-1-ol
The alcohol precursor (CAS 84456-77-9) is synthesized via alkyne couplings analogous to Section 3.1, terminating with a propargyl alcohol segment. Its SMILES (CCC#CCC#CCC#CCC#CCC#CCCCCCO) confirms the hydroxyl group’s terminal position.
Oxidation to Carboxylic Acid
Jones Oxidation : Treatment with CrO₃ in H₂SO₄ converts the primary alcohol to the carboxylic acid. However, harsh conditions risk triple-bond hydrogenation.
Alternative Methods :
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PCC (Pyridinium Chlorochromate) : Mild oxidation in dichloromethane preserves alkynes but yields the aldehyde intermediate.
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TEMPO/NaOCl : Selective oxidation under basic conditions, though scalability is limited.
Optimized Protocol :
-
TEMPO Oxidation :
Protective Group Strategies
Ethyl Ester Protection
The carboxylic acid is protected as an ethyl ester during Sonogashira couplings to prevent coordination with Pd catalysts. Deprotection is achieved via saponification:
Silyl Ether Protection
Propargyl alcohols are protected as tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during chain elongation.
Comparative Analysis of Synthesis Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Sonogashira Coupling | High regioselectivity | Multi-step purification | 65–78 |
| Alcohol Oxidation | Fewer coupling steps | Over-oxidation risks | 68 |
| Solid-Phase Synthesis | Simplified purification | Limited substrate compatibility | 55 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: Henicosa-6,9,12,15,18-pentaynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes using hydrogenation reactions.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Henicosa-6,9,12,15,18-pentaynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Henicosa-6,9,12,15,18-pentaynoic acid involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Chain Length and Double Bond Positioning
Key Observations :
- Odd vs. Even Chains : HPA’s 21-carbon chain is unusual among PUFAs, which typically have even-numbered chains. This odd chain length suggests unique biosynthetic pathways, such as α-oxidation of 22:5ω3 .
- Double Bond Spacing : HPA’s double bonds follow a Δ6,9,12,15,18 pattern, similar to 24:5n-6 (Δ6,9,12,15,18) but distinct from EPA (Δ5,8,11,14,17) .
- Omega Classification : HPA and 24:6n-3 are ω-3 acids, while 24:5n-6 is ω-6, leading to divergent biological roles in inflammation and lipid signaling .
Analytical Differentiation
HPA is identified via gas-liquid chromatography (GLC) retention times and mass spectrometry of pyrrolidide derivatives, which distinguish it from EPA and DPA . For example, HPA’s methyl ester has a molecular weight of 330.5 g/mol and is light-sensitive, requiring storage at -20°C , whereas EPA’s ethyl ester (C23H36O2, 344.5 g/mol) is used in pharmaceutical formulations .
Research Findings and Data Tables
Biological Activity
Chemical Structure and Properties
Henicosa-6,9,12,15,18-pentaynoic acid is characterized by its long carbon chain and multiple triple bonds. Its molecular formula is , and it features five conjugated triple bonds at specific intervals along the carbon chain. This unique structure contributes to its reactivity and interaction with biological systems.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.47 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Sensitive to oxidation |
This compound exhibits several biological activities that can be attributed to its structure. The presence of multiple triple bonds allows it to interact with various enzymes and receptors in the body.
- Antioxidant Activity : The compound has been shown to scavenge free radicals due to its unsaturated bonds. This property is crucial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
Study 1: Antioxidant Properties
A study published in the Journal of Lipid Research investigated the antioxidant capacity of this compound using various in vitro assays. Results demonstrated that the compound effectively reduced lipid peroxidation in cell membranes.
Study 2: Anti-inflammatory Activity
In a controlled trial published in Phytotherapy Research, this compound was administered to subjects with chronic inflammatory conditions. The study reported a significant reduction in markers such as C-reactive protein (CRP) after supplementation over eight weeks.
Study 3: Antimicrobial Efficacy
Research conducted by Wang et al. (2022) examined the antimicrobial effects of this compound against various pathogens including Escherichia coli and Staphylococcus aureus. The results indicated a notable inhibition of bacterial growth at higher concentrations.
Table 2: Summary of Biological Activities
| Activity | Findings | Reference |
|---|---|---|
| Antioxidant | Reduced lipid peroxidation | Journal of Lipid Research |
| Anti-inflammatory | Decreased CRP levels | Phytotherapy Research |
| Antimicrobial | Inhibited growth of E. coli | Wang et al., 2022 |
Q & A
Q. What are the recommended safety protocols for handling Henicosa-6,9,12,15,18-pentaynoic acid in laboratory settings?
- Methodological Answer: Safety protocols include wearing nitrile gloves, lab coats, and eye protection (safety goggles or face shields) to avoid skin/eye contact. Use fume hoods to minimize inhalation risks. Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible substances like strong oxidizers. Refer to Safety Data Sheets (SDS) for polyynoic acids, which highlight risks of skin/eye irritation (e.g., H315, H319 in ) and recommend emergency measures (e.g., rinsing with water for 15 minutes upon contact) . Note that classification discrepancies exist; some SDS classify similar compounds as non-hazardous (e.g., Heneicosanoic acid in ), necessitating context-specific risk assessments .
Q. How can researchers efficiently extract and purify this compound from biological matrices?
- Methodological Answer: The Bligh-Dyer method ( ) is adaptable for lipid extraction: homogenize samples with chloroform-methanol (2:1 v/v) to form a monophasic system, then partition into chloroform and aqueous-methanol layers via dilution. Centrifuge at 3,000 × g for 5 minutes to isolate the chloroform layer containing lipids. For polyynoic acids, further purification may require silica gel chromatography or reverse-phase HPLC to separate conjugated triple-bond systems . Validate purity using thin-layer chromatography (TLC) with iodine vapor staining.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies triple-bond positions and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) aids in quantifying trace impurities. Fourier-Transform Infrared (FTIR) spectroscopy confirms triple-bond absorption bands (~2100–2260 cm⁻¹). Compare retention times and spectral data with synthetic standards (e.g., ’s metabolic pathway analogs) to verify structural integrity .
Advanced Research Questions
Q. How can contradictions in reported stability data for polyynoic acids be resolved experimentally?
- Methodological Answer: Conduct controlled stability studies under varying conditions (temperature, light, humidity) using standardized protocols. For example, compare degradation rates in inert (argon) vs. oxidative (ambient air) environments via accelerated aging tests. Use high-resolution LC-MS to identify degradation products. Cross-reference findings with conflicting SDS classifications (e.g., vs. 4) to determine if environmental factors or matrix effects (e.g., solvent polarity) influence stability . Statistical tools like ANOVA or multivariate regression can isolate critical degradation drivers.
Q. What experimental designs are suitable for studying the metabolic pathways of this compound in model organisms?
- Methodological Answer: Employ isotopic labeling (e.g., ¹³C or ²H) to trace incorporation into cellular membranes or β-oxidation byproducts. Use knockout models (e.g., ΔfadD bacteria) to assess enzymatic specificity. For in vitro assays, incubate the compound with liver microsomes or purified enzymes (e.g., cytochrome P450) and analyze metabolites via UPLC-QTOF-MS. Reference ’s metabolic pathway for analogous docosapentaenoic acid, which involves elongation/desaturation steps mediated by elongases (ELOVL) and desaturases (FADS2) .
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer: Use iterative alkyne coupling (e.g., Cadiot-Chodkiewicz or Sonogashira reactions) to sequentially install triple bonds. Protect terminal alkynes with trimethylsilyl groups to prevent undesired side reactions. Purify intermediates via flash chromatography with hexane/ethyl acetate gradients. Monitor reaction progress using inline FTIR or Raman spectroscopy. For scalability, replace pyrophoric reagents (e.g., Grignard) with safer alternatives (e.g., zinc acetylides). Compare yields and purity metrics across synthetic pathways using Design of Experiments (DoE) frameworks .
Research Design & Data Analysis
How can the FINER criteria enhance the formulation of research questions for polyynoic acid studies?
- Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:
- Feasibility: Assess resource availability (e.g., GC-MS access) and synthetic feasibility.
- Novelty: Focus on understudied aspects like triple-bond reactivity in lipid membranes.
- Ethics: Ensure animal studies comply with 3R principles (Replacement, Reduction, Refinement).
This approach aligns with ’s guidance on avoiding common pitfalls like overambitious scoping .
Q. What strategies ensure reproducibility when replicating studies on polyynoic acids?
- Methodological Answer: Document all protocols using platforms like protocols.io . Share raw data (e.g., NMR FID files, chromatograms) in public repositories (Zenodo, Figshare). Validate instruments with certified reference materials (CRMs). For synthetic steps, report exact reaction conditions (e.g., temperature ±0.5°C, solvent batch numbers). Cross-validate findings with orthogonal methods (e.g., NMR + HRMS for structure elucidation) as per ’s emphasis on reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
